molecular formula C16H19N3O5S B2613090 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide CAS No. 2034275-68-6

2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide

Cat. No.: B2613090
CAS No.: 2034275-68-6
M. Wt: 365.4
InChI Key: LHSXDNBNIITBMV-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethoxy group, a methylsulfonamido group, and an isonicotinamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methoxyethoxy Intermediate: This step involves the reaction of ethylene glycol with methanol in the presence of an acid catalyst to form 2-(2-methoxyethoxy)ethanol.

    Introduction of the Methylsulfonamido Group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonamido group.

    Coupling with Isonicotinamide: Finally, the product is coupled with isonicotinamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate
  • 2-(2-(2-methoxyethoxy)ethoxy)acetic acid

Uniqueness

2-(2-methoxyethoxy)-N-(3-(methylsulfonamido)phenyl)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-23-8-9-24-15-10-12(6-7-17-15)16(20)18-13-4-3-5-14(11-13)19-25(2,21)22/h3-7,10-11,19H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSXDNBNIITBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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